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Compound of Interest

3-Bromomethcathinone
Compound Name:
hydrochloride

Cat. No.: B592878

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the structural
elucidation of 3-Bromomethcathinone hydrochloride (HCI) using Nuclear Magnetic
Resonance (NMR) spectroscopy. The methods described herein are essential for the
unambiguous identification and characterization of this synthetic cathinone derivative, which is
of significant interest in forensic science and drug development. This note includes protocols
for one-dimensional (*H and 3C) and two-dimensional (COSY, HSQC, HMBC) NMR
experiments, along with expected chemical shifts and correlation data.

Introduction

3-Bromomethcathinone is a synthetic cathinone and a positional isomer of other brominated
methcathinone derivatives.[1] As with many synthetic cathinones, its structural characterization
is crucial for forensic identification, metabolic studies, and understanding its pharmacological
profile. NMR spectroscopy is a powerful, non-destructive technique that provides detailed
information about the molecular structure, making it an indispensable tool for the definitive
identification of novel psychoactive substances.[2] This application note outlines the
comprehensive use of NMR spectroscopy for the structural elucidation of 3-
Bromomethcathinone HCI.
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Chemical Structure

IUPAC Name: 1-(3-bromophenyl)-2-(methylamino)propan-1-one hydrochloride[3]
Chemical Formula: C10H12BrNO - HCI[3]

Molecular Weight: 278.58 g/mol [3]

Structure:

Caption: Chemical structure of 3-Bromomethcathinone HCI.
Experimental Protocols

Sample Preparation

» Weigh approximately 10-15 mg of 3-Bromomethcathinone HCI reference standard.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-de).

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (& 0.00
ppm).

Vortex the sample until the solid is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
1H NMR Spectroscopy:

e Pulse Program: Standard single-pulse experiment.

e Spectral Width: -2 to 12 ppm.

e Number of Scans: 16-64 (signal-to-noise dependent).

o Relaxation Delay: 5 seconds.
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e Acquisition Time: 3-4 seconds.

13C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.
2D NMR Spectroscopy:

e COSY (Correlation Spectroscopy): Standard COSY pulse sequence to identify proton-proton
couplings.

o HSQC (Heteronuclear Single Quantum Coherence): Standard HSQC pulse sequence to
identify direct carbon-proton correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): Standard HMBC pulse sequence to
identify long-range (2-3 bond) carbon-proton correlations.

Data Presentation and Interpretation
'H NMR Data

The *H NMR spectrum of 3-Bromomethcathinone HCl in DMSO-de is expected to show signals
corresponding to the aromatic protons, the methine proton, the N-methyl protons, and the
methyl protons.[1]

Table 1: *H NMR Data for 3-Bromomethcathinone HCI in DMSO-ds
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Chemical Shift

Signal Multiplicity Integration Assignment
(3, ppm)

H-2', H-4', H-5', :

Ho6 ~7.60 - 8.20 m 4H Aromatic Protons

H-2 ~5.20 q 1H CH-N

H-N-CHs ~2.60 s 3H N-CHs

H-3 ~1.45 d 3H CH-CHs

NH2* ~9.20 brs 2H Amine Protons

Note: The amine protons (NH2*) appear as a broad singlet due to proton exchange and
coupling to the quadrupolar nitrogen atom.

Predicted *C NMR Data

The 3C NMR spectrum is predicted based on data from analogous compounds, including 3-
chloromethcathinone and various substituted propiophenones.[4][5]

Table 2: Predicted 3C NMR Data for 3-Bromomethcathinone HCI

Carbon Predicted Chemical Shift (8, ppm)
C=0 ~198

C-1' ~138

C-3 ~122

C-2', C-4', C-5', C-6' ~128 - 136

C-2 ~60

N-CHs ~31

C-3 ~16

2D NMR Correlations
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2D NMR experiments are crucial for the definitive assignment of the *H and 13C signals.

NMR Experimental Workflow

( 1H NMR 13C NMR
QProton Environments) (Carbon Environments)

COSsY HSQC HMBC
(*H-1H Correlations) (*H-13C One-Bond Correlations) (*H-13C Long-Range Correlations)

Click to download full resolution via product page

Caption: NMR experimental workflow for structural elucidation.

Expected 2D NMR Correlations:

e COSY: A cross-peak is expected between the methine proton (H-2) and the methyl protons
(H-3), confirming their adjacent relationship.

o HSQC: Correlations will be observed between each proton and its directly attached carbon:

o

Aromatic protons to their respective aromatic carbons.

H-2 to C-2.

o

o

N-CHs protons to the N-CHs carbon.

[¢]

H-3 protons to C-3.
 HMBC: Long-range correlations will establish the connectivity of the molecular backbone:

o H-2 will show a correlation to the carbonyl carbon (C=0) and the aromatic carbon C-1".
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o The N-methyl protons will show a correlation to C-2.
o The methyl protons (H-3) will show a correlation to C-2.

o Aromatic protons will show correlations to adjacent aromatic carbons and potentially to the
carbonyl carbon.

Key HMBC Correlations

\ 2-bond
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Caption: Key expected HMBC correlations for 3-Bromomethcathinone.

Conclusion

The combination of one-dimensional and two-dimensional NMR techniques provides a robust
and definitive method for the structural elucidation of 3-Bromomethcathinone HCI. The *H NMR
spectrum gives initial information on the proton environments, while the predicted 13C NMR
spectrum identifies the carbon skeleton. 2D NMR experiments, particularly COSY, HSQC, and
HMBC, are essential to unambiguously connect the different parts of the molecule and confirm
the overall structure. The protocols and data presented in this application note serve as a
comprehensive guide for researchers in the fields of forensic chemistry, toxicology, and drug
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development for the accurate identification and characterization of this and related synthetic
cathinone compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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